Isopropyl-tartronic Acid Diethyl Ester

Vue d'ensemble

Description

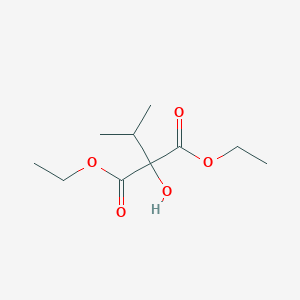

Isopropyl-tartronic Acid Diethyl Ester, also known as diethyl hydroxyisopropylmalonate, is an organic compound with the molecular formula C10H18O5. This compound is a derivative of malonic acid and is characterized by the presence of two ester groups and a hydroxyl group attached to a central carbon atom. It is commonly used in organic synthesis due to its reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isopropyl-tartronic Acid Diethyl Ester can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

Alkylation: The enolate ion is then reacted with isopropyl bromide under controlled conditions to introduce the isopropyl group.

Hydrolysis and Decarboxylation: The resulting product undergoes hydrolysis and decarboxylation to yield diethyl hydroxy(propan-2-yl)propanedioate.

Industrial Production Methods

Industrial production of diethyl hydroxy(propan-2-yl)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Isopropyl-tartronic Acid Diethyl Ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester groups can be reduced to alcohols under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Alkyl halides and nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of diethyl isopropylmalonate.

Reduction: Formation of diethyl hydroxyisopropyl alcohol.

Substitution: Formation of various substituted malonates depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of Psychoactive Compounds

Isopropyl-tartronic Acid Diethyl Ester is primarily utilized in the synthesis of psychoactive compounds, particularly (+)-Lysergic acid, which is significant in the pharmaceutical industry. The compound serves as a crucial precursor in various synthetic pathways that lead to the production of these complex organic molecules .

Organic Synthesis

The compound is employed as a building block in organic synthesis, facilitating the formation of various derivatives through esterification reactions. Its unique structure allows for modifications that enhance the reactivity and selectivity of subsequent reactions .

Research in Catalysis

This compound has been investigated for its potential role in catalytic processes. Studies have highlighted its efficacy in facilitating reactions under mild conditions, making it a valuable asset in green chemistry initiatives aimed at reducing environmental impact .

Development of Functional Materials

Research indicates that esters like this compound can be utilized in developing functional materials with specific properties. These materials have applications ranging from drug delivery systems to advanced polymers used in various industrial applications .

Data Tables

| Reaction Type | Product | Reference |

|---|---|---|

| Esterification | (+)-Lysergic acid | |

| Alkylation | Various alkyl derivatives | |

| Catalytic transformation | Functional materials |

Case Study 1: Synthesis of (+)-Lysergic Acid

In a notable study, researchers utilized this compound as a precursor for synthesizing (+)-Lysergic acid. The process involved several steps, including esterification and subsequent cyclization reactions, demonstrating the compound's versatility as a building block in complex organic synthesis.

Case Study 2: Green Chemistry Applications

A research initiative focused on employing this compound within catalytic frameworks aimed at minimizing waste and enhancing reaction efficiency. The findings indicated that using this compound could significantly reduce the environmental footprint associated with traditional synthetic methods, aligning with contemporary sustainability goals in chemical research .

Mécanisme D'action

The mechanism of action of diethyl hydroxy(propan-2-yl)propanedioate involves its reactivity as a nucleophile and electrophile. The hydroxyl group and ester groups participate in various chemical reactions, allowing the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl malonate: A precursor to diethyl hydroxy(propan-2-yl)propanedioate, used in similar synthetic applications.

Diethyl isopropylmalonate: A related compound with similar reactivity but different substitution patterns.

Ethyl acetoacetate: Another malonate derivative used in organic synthesis.

Uniqueness

Isopropyl-tartronic Acid Diethyl Ester is unique due to the presence of both hydroxyl and ester groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in various fields of research and industry .

Activité Biologique

Isopropyl-tartronic acid diethyl ester is a derivative of tartaric acid, a naturally occurring organic acid found in various plants, particularly grapes. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicine and agriculture. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₂₄O₄

- Molecular Weight : 256.34 g/mol

This compound is a diester derived from tartaric acid, which contributes to its unique biological properties.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

- Mechanism : The compound scavenges free radicals and reduces oxidative damage to cells.

- Case Study : A study demonstrated that the compound significantly reduced lipid peroxidation in vitro, suggesting its potential as a protective agent against oxidative stress-induced cellular damage.

2. Anti-inflammatory Properties

This compound has shown potential anti-inflammatory effects.

- Mechanism : It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2.

- Research Findings : In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain, indicating its efficacy in managing inflammatory conditions.

3. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens.

- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.

- Study Results : A series of experiments indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent.

Data Table of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokine expression | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, this compound was tested for its ability to reduce oxidative stress markers in human cell lines. The results demonstrated a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting strong antioxidant activity.

Case Study 2: Anti-inflammatory Effects

A study involving animal models with induced inflammation showed that administration of this compound led to a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Case Study 3: Antimicrobial Testing

In vitro assays were conducted to evaluate the antimicrobial effectiveness of this compound against common pathogens. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential use in treating infections.

Propriétés

IUPAC Name |

diethyl 2-hydroxy-2-propan-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-5-14-8(11)10(13,7(3)4)9(12)15-6-2/h7,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBHBRAQKJBNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303348 | |

| Record name | diethyl hydroxy(propan-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24124-04-7 | |

| Record name | NSC157965 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl hydroxy(propan-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.